molecular formula C17H21N3O3 B6710153 N-benzyl-2-[5-[1-(methoxymethyl)cyclobutyl]-1,2,4-oxadiazol-3-yl]acetamide

N-benzyl-2-[5-[1-(methoxymethyl)cyclobutyl]-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B6710153
M. Wt: 315.37 g/mol
InChI Key: DZHCRVRNEMGSTF-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-[1-(methoxymethyl)cyclobutyl]-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group, a methoxymethyl-substituted cyclobutyl ring, and an acetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

N-benzyl-2-[5-[1-(methoxymethyl)cyclobutyl]-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-22-12-17(8-5-9-17)16-19-14(20-23-16)10-15(21)18-11-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHCRVRNEMGSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)C2=NC(=NO2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[5-[1-(methoxymethyl)cyclobutyl]-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the benzyl and methoxymethyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[5-[1-(methoxymethyl)cyclobutyl]-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The benzyl and methoxymethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule, leading to a variety of structurally diverse compounds.

Scientific Research Applications

N-benzyl-2-[5-[1-(methoxymethyl)cyclobutyl]-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-[1-(methoxymethyl)cyclobutyl]-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-benzyl-2-[5-[1-(methoxymethyl)cyclobutyl]-1,2,4-oxadiazol-3-yl]acetamide can be compared with other oxadiazole derivatives, such as:

    N-benzyl-2-[5-(cyclobutyl)-1,2,4-oxadiazol-3-yl]acetamide: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.

    N-benzyl-2-[5-(1-methylcyclobutyl)-1,2,4-oxadiazol-3-yl]acetamide: Contains a methyl group instead of a methoxymethyl group, leading to differences in steric and electronic properties.

    N-benzyl-2-[5-(1-hydroxycyclobutyl)-1,2,4-oxadiazol-3-yl]acetamide: The presence of a hydroxy group can significantly alter the compound’s solubility and hydrogen-bonding interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

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